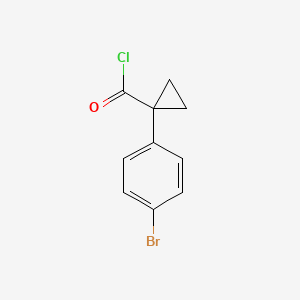
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is C10H8BrClO. The SMILES string representation is N#CC1 (C2=CC=C (Br)C=C2)CC1 .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a solid compound . Its molecular weight is 259.52 g/mol.Scientific Research Applications
Cyclometalated Complexes for Luminescence and Reactions
Cyclometalated Pd(II) and Ir(III) complexes containing 2-(4-bromophenyl)pyridine showed luminescence under UV irradiation and were applied to coupling reactions, demonstrating their potential in synthesizing complex molecules and materials with specific luminescent properties (Xu et al., 2014).
Chemical Synthesis and Structural Studies
Oxidative Povarov-Type Reactions
Tris(4-bromophenyl)aminium hexachloroantimonate was used to initiate oxidative Povarov-type reactions between glycines and methylenecyclopropanes, leading to the synthesis of chlorinated quinolines, showcasing a method for the synthesis of complex molecules (Yuan et al., 2020).
Investigating Molecular and Crystal Structures
Studies on cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride revealed insights into the influence of substituents on cyclopropane ring geometry, aiding in the understanding of molecular structure and behavior (Boer & Stam, 2010).
Chiral Catalysis in Chemical Reactions
Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) demonstrated effectiveness as a chiral catalyst for various enantioselective reactions, contributing to the field of stereoselective synthesis (Qin et al., 2011).
Material Science and Analytical Chemistry
MALDI MSI in Drug Distribution Profiling
A dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was developed to profile the distribution of 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate in rat brain tissue sections, showcasing advancements in analytical methods for drug distribution studies (Goodwin et al., 2010).
properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSAIHZWIHBPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopropanecarbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



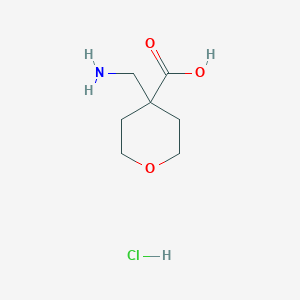
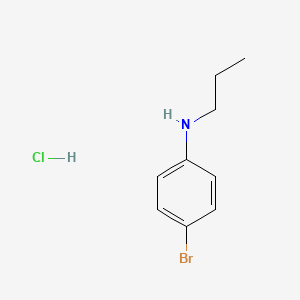
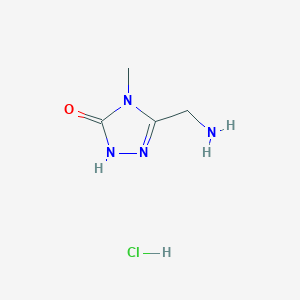
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)


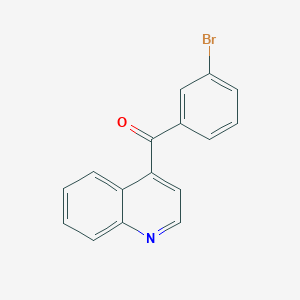
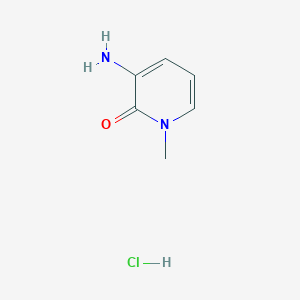
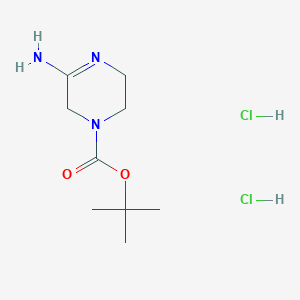
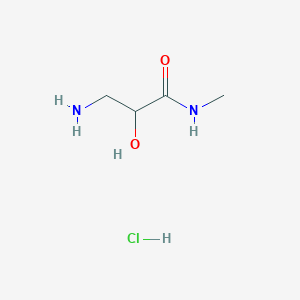

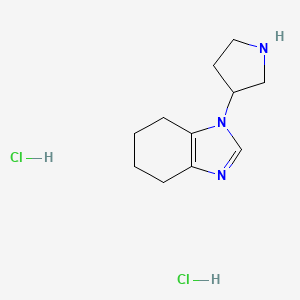
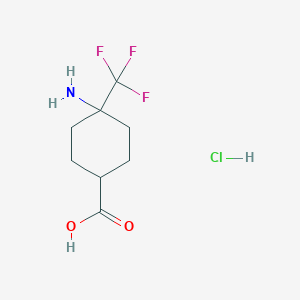
![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)